

# nitric acid reaction with common organic compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitric acid

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An In-depth Technical Guide to the Reactions of **Nitric Acid** with Common Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nitric acid** ( $\text{HNO}_3$ ) is a powerful and versatile reagent in organic chemistry, capable of acting as a strong acid, a nitrating agent, and an oxidizing agent. Its reactivity is highly dependent on its concentration, the reaction temperature, and the presence of catalysts. This guide provides a comprehensive overview of the reactions of **nitric acid** with common classes of organic compounds, focusing on reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.

## Aromatic Compounds: Electrophilic Nitration

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS) reactions. It involves the introduction of a nitro group ( $-\text{NO}_2$ ) onto an aromatic ring. This functional group is a valuable synthetic intermediate, readily convertible to other functionalities, most notably an amino group ( $-\text{NH}_2$ ).

## Reaction Mechanism

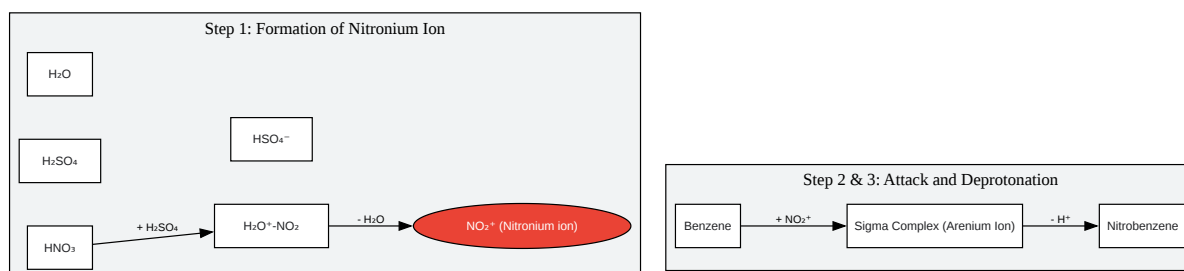
The reaction typically employs a mixture of concentrated **nitric acid** and concentrated sulfuric acid, known as "mixed acid." Sulfuric acid, being the stronger acid, protonates **nitric acid**,

which then loses a water molecule to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ).<sup>[1][2][3]</sup> The nitronium ion is then attacked by the electron-rich aromatic ring.<sup>[2][4][5]</sup>

The general mechanism involves three key steps:

- Formation of the Electrophile: Generation of the nitronium ion.<sup>[1]</sup>
- Electrophilic Attack: The aromatic ring's  $\pi$ -electrons attack the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.<sup>[2][6]</sup>
- Deprotonation: A weak base (like  $\text{H}_2\text{O}$  or  $\text{HSO}_4^-$ ) removes a proton from the carbon bearing the nitro group, restoring aromaticity.<sup>[1][2]</sup>

An alternative mechanism involving a single-electron transfer (SET) from the aromatic substrate to the nitronium ion has also been proposed.<sup>[6]</sup>



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**Caption:** Mechanism of Electrophilic Aromatic Nitration.

## Quantitative Data: Nitration of Toluene

The methyl group in toluene is an activating, ortho-, para-directing group, making toluene approximately 25 times more reactive than benzene.<sup>[7]</sup> The product distribution is sensitive to reaction conditions.

Catalyst/ Solvent	Temperature (°C)	o-nitrotoluene (%)	m-nitrotoluene (%)	p-nitrotoluene (%)	Yield (%)	Reference
H <sub>2</sub> SO <sub>4</sub>	30-35	58.8	4.4	36.8	~95	Standard textbook values
N <sub>2</sub> O <sub>5</sub> in CH <sub>2</sub> Cl <sub>2</sub>	-20	59.7	1.6	38.7	86.1	[8]
N <sub>2</sub> O <sub>5</sub> in CH <sub>2</sub> Cl <sub>2</sub>	< -40	-	~1-1.2	-	-	[8]
MgO-Al <sub>2</sub> O <sub>3</sub> -CeO <sub>2</sub> -TiO <sub>2</sub>	40-50	-	-	up to 99.2 (selectivity)	High	[9]

## Experimental Protocol: Nitration of Toluene[7][10][11]

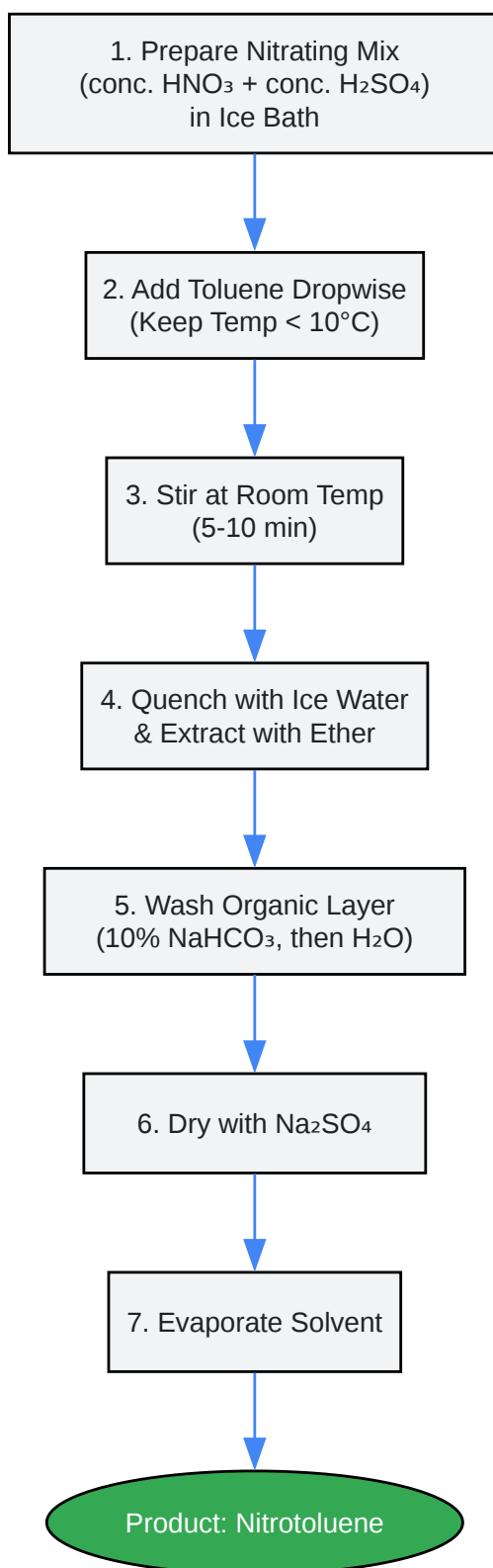
This protocol describes the laboratory-scale synthesis of mononitrotoluene.

Materials:

- Concentrated **Nitric Acid** (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Toluene (C<sub>7</sub>H<sub>8</sub>)
- Diethyl ether
- 10% Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice

Procedure:

- **Preparation of Nitrating Mixture:** In a 5 mL conical vial equipped with a spin vane, placed in an ice-water bath on a stirrer, add 1.0 mL of concentrated **nitric acid**. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.
- **Addition of Toluene:** Slowly add 1.0 mL of toluene dropwise to the cold nitrating mixture over a period of 5 minutes. Maintain the temperature below 10°C to minimize dinitration.<sup>[10]</sup>
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature while stirring. Continue stirring for an additional 5-10 minutes.<sup>[7][10]</sup>
- **Work-up:** Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
- **Extraction:** Gently shake the funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
- **Washing:** Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent carefully due to gas formation) and then with 5 mL of water.
- **Drying and Isolation:** Discard the aqueous layer and dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the nitrotoluene product.



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**Caption:** Experimental workflow for the nitration of toluene.

## Alkanes

The reaction of **nitric acid** with alkanes, particularly in the vapor phase at high temperatures (e.g., 350–400°C), proceeds via a free-radical mechanism to produce nitroalkanes.[11][12][13] This process is of commercial importance but often results in a mixture of products due to C-C bond cleavage.[12] Liquid-phase nitration can also be performed, sometimes with catalysts like N-hydroxyphthalimide (NHPI) or vanadium-substituted polyoxometalates, which allow for milder reaction conditions.[14][15] The mechanism involves hydrogen abstraction to form an alkyl radical, which then reacts with NO<sub>2</sub>. [11][14]

Alkane	Conditions	Major Products	Mechanism	Reference
Propane	Vapor Phase, 410°C, HNO <sub>3</sub>	1-Nitropropane, 2-Nitropropane, Nitroethane, Nitromethane	Radical	[12]
Cyclohexane	Liquid Phase, NHPI catalyst, HNO <sub>3</sub> , 125°C	Nitrocyclohexane	Radical	[15]
Various	Liquid Phase, Vanadium polyoxometalate catalyst, HNO <sub>3</sub>	Nitroalkanes, Oxygenated products	Radical	[14]

## Alkenes

**Nitric acid** reacts with alkenes typically through an electrophilic addition mechanism. For example, the reaction of ethene with **nitric acid** can yield 2-hydroxy nitroethane.[16] The reaction is initiated by the addition of the electrophilic NO<sub>2</sub> group to the double bond, forming a carbocation intermediate which is then captured by a nucleophile (e.g., water). Reactions with nitrogen oxides like NO<sub>2</sub> can also lead to the formation of β-nitroalkyl radicals.[17] Under strong oxidizing conditions, **nitric acid** can cleave the double bond, yielding carboxylic acids. For instance, (Z)-cyclooctene is oxidized by **nitric acid** to suberic acid.[18]

## Alcohols

**Nitric acid** can react with alcohols in two primary ways: formation of nitrate esters and oxidation.

### Nitrate Ester Formation

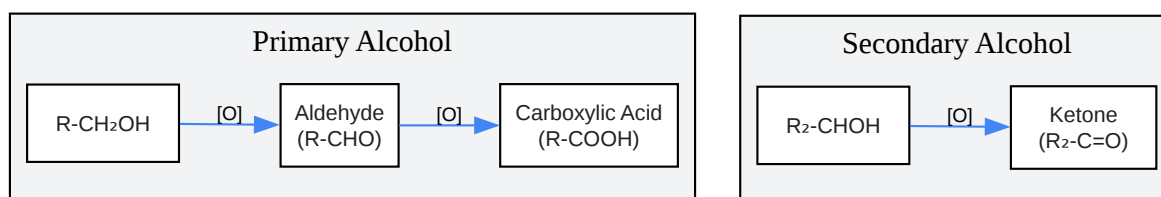
In the presence of concentrated **nitric acid**, alcohols can form nitrate esters.[19] This reaction is particularly well-known for polyols like glycerol, which is nitrated to produce nitroglycerin. The reaction is typically catalyzed by sulfuric acid.

### Oxidation

**Nitric acid** is a potent oxidizing agent for alcohols.[20][21]

- Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.[20][22][23]
- Secondary alcohols are oxidized to ketones.[23]

The reaction can be highly exothermic and may produce toxic nitrogen oxide ( $\text{NO}_x$ ) gases, requiring careful temperature control.[20] Catalytic systems, such as pairing a nitroxide (e.g., TEMPO) with **nitric acid**, can provide milder and more selective oxidations, often stopping at the aldehyde stage for primary alcohols.[24][25][26]



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**Caption:** Oxidation pathways for primary and secondary alcohols.

Substrate	Reagents	Product	Yield (%)	Reference
Benzyl Alcohol	Cat. Nitroxide, Cat. HNO <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub>	Benzaldehyde	98	[25]
1-Octanol	Cat. Nitroxide, Cat. HNO <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub>	Octanal	85	[25]
Cyclohexanol	Cat. Nitroxide, Cat. HNO <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub>	Cyclohexanone	92	[25]
Octane-1,8-diol	HNO <sub>3</sub>	Suberic Acid	-	[18]

## Aldehydes and Ketones

Aldehydes are readily oxidized by **nitric acid** to the corresponding carboxylic acids.[22][23]

Ketones are generally stable to oxidation by **nitric acid** under mild conditions. However, under vigorous conditions (strong **nitric acid**, high temperatures), ketones can undergo C-C bond cleavage.

## Carboxylic Acids

Simple aliphatic carboxylic acids are generally unreactive towards **nitric acid** under normal conditions, as both are acids.[27] While protonation of the carboxyl group can occur, significant chemical transformation is uncommon.[27]

## Amines

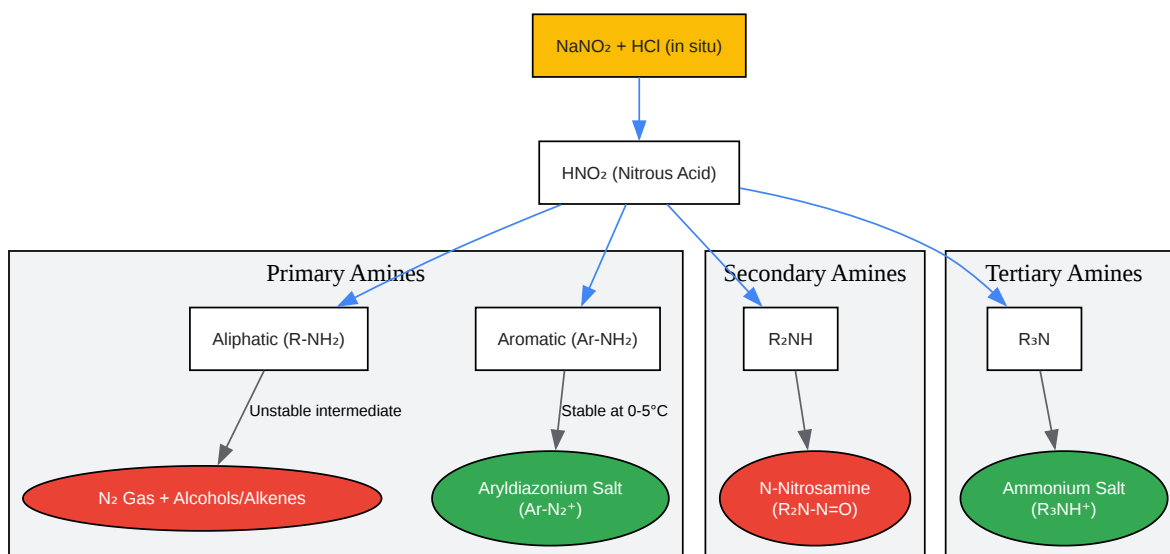
The reaction of amines with **nitric acid** itself is a simple acid-base reaction. However, the reaction with **nitrous acid** (HNO<sub>2</sub>), typically generated in situ from sodium nitrite (NaNO<sub>2</sub>) and a strong acid like HCl, is a fundamentally important reaction in organic synthesis and analysis.[28][29][30]

- Primary Aliphatic Amines (R-NH<sub>2</sub>): React with cold nitrous acid to produce a highly unstable diazonium salt, which rapidly decomposes to a carbocation, releasing nitrogen gas (N<sub>2</sub>).[31]



This leads to a mixture of products, including alcohols and alkenes. The effervescence of  $N_2$  is a characteristic test.[31]

- Primary Aromatic Amines ( $Ar-NH_2$ ): React with cold nitrous acid ( $0-5^\circ C$ ) to form a relatively stable aryldiazonium salt.[29][31] These salts are versatile intermediates for introducing various substituents onto the aromatic ring (Sandmeyer reaction) or for forming azo dyes.[31]
- Secondary Amines ( $R_2NH$ ): Both aliphatic and aromatic secondary amines react with nitrous acid to form N-nitrosamines ( $R_2N-N=O$ ), which are often yellow oils and are known carcinogens.[28][32]
- Tertiary Amines ( $R_3N$ ): Tertiary aliphatic amines simply undergo an acid-base reaction to form a soluble salt.[28][32] Tertiary aryl amines can undergo electrophilic substitution on the aromatic ring (nitrosation) at the para position if it is available.[29]



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## References

- 1. alevelh2chemistry.com [alevelh2chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cerritos.edu [cerritos.edu]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. CN109400482B - Method for preparing p-nitrotoluene by toluene nitration - Google Patents [patents.google.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. perlego.com [perlego.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Nitration of alkanes with nitric acid by vanadium-substituted polyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Reactions of nitric oxide and nitrogen dioxide with functionalised alkenes and dienes [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. homework.study.com [homework.study.com]
- 19. Khan Academy [khanacademy.org]

- 20. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 21. Nitric Acid [organic-chemistry.org]
- 22. ncert.nic.in [ncert.nic.in]
- 23. reddit.com [reddit.com]
- 24. Nitroxide/Nitric Acid-Promoted Oxidation of Alcohols to Aldehydes and Ketones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 25. thieme-connect.com [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
- 27. Write the balanced chemical reaction of concentrated nitric acid (Conc HN<sub>3</sub>) [askfilo.com]
- 28. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 29. Amine Reactivity [www2.chemistry.msu.edu]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. m.youtube.com [m.youtube.com]
- 32. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [nitric acid reaction with common organic compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089290#nitric-acid-reaction-with-common-organic-compounds]

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